molecular formula C12H8BrNO B3155459 (6-Bromopyridin-3-yl)(phenyl)methanone CAS No. 80100-16-9

(6-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B3155459
CAS No.: 80100-16-9
M. Wt: 262.1 g/mol
InChI Key: RHEQJLUMFGWOJK-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It is a brominated derivative of pyridine, featuring a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with phenylmagnesium bromide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of (6-Bromopyridin-3-yl)(phenyl)methanone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

(6-Bromopyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridine-3-carboxylic acid
  • Phenylmagnesium bromide
  • 2-Bromo-5-(hydroxymethyl)pyridine

Uniqueness

(6-Bromopyridin-3-yl)(phenyl)methanone is unique due to its specific structure, which combines a brominated pyridine ring with a phenylmethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(6-Bromopyridin-3-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a phenylmethanone moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various biochemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Effects : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInteraction with specific enzymes

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in antimicrobial and anticancer contexts where enzyme inhibition can disrupt vital cellular processes.
  • Receptor Binding : It may also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of synthesized derivatives revealed that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
  • Anticancer Research : In vitro assays showed that this compound could induce apoptosis in human cancer cell lines, with mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanonePyrrolidine ring includedModerate antibacterial activity
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanoneBenzyloxy group presentEnzyme inhibition
(2-(4-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanonePiperidine ring structurePotential anticancer properties

Properties

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEQJLUMFGWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-bromopyridine-3-carboxylic acid (50 g, 0.25 mol) in thionyl chloride (4a, 130 ml, 1.76 mol) was heated at reflux for 3 hours. The mixture was then concentrated under vacuum and the residue was co-evaporated with benzene to remove the thionyl chloride. The resulting acid chloride was dissolved in benzene (120 ml, 1.33 mol) and treated with AlCl3 (82.5 g, 0.6 mol) portion wise with stirring at 5° C. After heating at reflux for 6 hours, the reaction mixture was cooled to room temperature and poured into 20% HCl (500 ml), stirred for 1 h, and layers were separated. The aqueous layer was further extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine, 50% KOH, and water (100 mL each), dried (Na2SO4), filtered and concentrated under reduced pressure to afford the product, 4-b, (50 g, 77%). 1H NMR (CDCl3, 300 MHz,): δ 8.72 (d, J=2.4 Hz, 1H), 8.04 (dd, J1=8.4 Hz, J2=2.7 Hz, 1H), 7.74 (m, 2H), 7.61 (m, 1H), 7.48 (m, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
82.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.